molecular formula C8H10FNO B1447662 4-Fluoro-2-[(methylamino)methyl]phenol CAS No. 1363166-05-5

4-Fluoro-2-[(methylamino)methyl]phenol

Cat. No. B1447662
M. Wt: 155.17 g/mol
InChI Key: NFRQMEOKZASTGF-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(methylamino)methyl]phenol, also known as FMAMP, is a synthetically produced compound that has a wide range of applications in scientific research. This versatile compound has a variety of uses in the lab, from its use as an inhibitor, to its potential to be used as a therapeutic agent. FMAMP has been studied extensively in recent years and has demonstrated a variety of biochemical and physiological effects.

Scientific Research Applications

Chemosensing

Salicylaldehyde based hydrazones like 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol (FSMPH) have been studied for their ability to selectively detect Al³⁺ ions through fluorescence "turn on" response in certain solvent mixtures. The unique fluorescence properties of these hydrazones make them promising for monitoring Al³⁺ in living cells, particularly in cancer cells like MCF-7. This could have significant implications in biological and medical research, where sensitive detection of specific ions is crucial (Rahman et al., 2017).

Material Science and Chemistry

The compound 4-fluoro salicylideneaniline, similar to 4-Fluoro-2-[(methylamino)methyl]phenol, has been characterized for its structural, spectral, thermal, and nonlinear optical properties. Such materials are of interest in the field of optoelectronics and photonics for applications such as optical data storage and signal processing. The ability to manipulate the nonlinear optical properties of materials is key to advancing technologies in communications and information processing (P. P. et al., 2019).

Metal Ion Recognition and Sensing

A series of fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives have been developed, showcasing diversity in spectra when interacting with various metal cations. Compounds like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-((E)-2-(pyridin-4-yl)vinyl)-phenol exhibit specific metal recognition capabilities. Such compounds are valuable in environmental monitoring, analytical chemistry, and even in medical diagnostics where precise detection of metal ions is essential (Hong et al., 2012).

Catalytic Applications

Complexes with structures related to 4-Fluoro-2-[(methylamino)methyl]phenol have been synthesized and shown to have catalytic applications, particularly in the oxidation of organic compounds. These complexes exhibit strong antiferromagnetic coupling and are used in catalyzing epoxidation reactions. The ability to catalyze such reactions efficiently has broad implications in industrial chemistry, particularly in the synthesis of fine chemicals and pharmaceuticals (Roy et al., 2009).

properties

IUPAC Name

4-fluoro-2-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRQMEOKZASTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-[(methylamino)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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